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Compound of Interest

Compound Name: 2-Ethylhexyl 4-aminobenzoate

Cat. No.: B125862 Get Quote

An In-Depth Technical Guide to 2-Ethylhexyl 4-aminobenzoate

Introduction
2-Ethylhexyl 4-aminobenzoate (CAS No: 26218-04-2) is an organic compound belonging to

the class of aminobenzoate esters.[1][2] It is structurally derived from p-aminobenzoic acid

(PABA), a molecule known for its ability to absorb ultraviolet (UV) radiation.[1] While not as

commonly used as its N-alkylated counterparts like Padimate O, 2-Ethylhexyl 4-
aminobenzoate is significant as a chemical intermediate in the synthesis of other commercial

UV filters, such as Ethylhexyl Triazone, and is also studied in the context of the photostability

and degradation pathways of sunscreen agents.[1] Its lipophilic 2-ethylhexyl chain provides

solubility in the oil phase of cosmetic formulations, a property intentionally designed into PABA

derivatives to overcome the drawbacks of PABA itself, such as skin irritation and the staining of

clothes.[1] This guide provides a detailed overview of its chemical structure, physicochemical

properties, synthesis protocols, and its role in relation to other commercial products.

Chemical Structure and Functional Groups
2-Ethylhexyl 4-aminobenzoate is an ester of p-aminobenzoic acid and 2-ethylhexanol.[1] The

core structure consists of a benzene ring substituted at positions 1 and 4 (para). The key

functional groups that dictate its chemical reactivity and properties are the primary aromatic

amine (-NH₂) and the ester (-COOR) group.[3] The branched 2-ethylhexyl alkyl chain is a

significant feature that influences its physical properties like solubility and oiliness.[1]
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Caption: 2D structure of 2-Ethylhexyl 4-aminobenzoate.

Data Presentation
Quantitative data for 2-Ethylhexyl 4-aminobenzoate is summarized in the tables below.

Table 1: Physicochemical and Identification Properties

Property Value Reference

CAS Number 26218-04-2 [1][2]

Molecular Formula C₁₅H₂₃NO₂ [1][2]

Molecular Weight 249.35 g/mol [1][2]

IUPAC Name 2-ethylhexyl 4-aminobenzoate [2]

Physical Form
Low-melting solid; White to

light pink/beige powder
[1][4][5]

Solubility
Soluble in methanol; Insoluble

in water
[1][4]

Storage Temperature
2-8°C, inert atmosphere, dark

place

XLogP3 4.2 [2]

SMILES
CCCCC(CC)COC(=O)C1=CC

=C(C=C1)N
[2]

| InChI Key | ZJQXUTDROPGVLH-UHFFFAOYSA-N |[1] |

Table 2: Predicted ¹H NMR Spectral Data
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Proton Type
Approximate
Chemical Shift (δ,
ppm)

Predicted Splitting
Pattern

Integration

Aromatic (ortho to -
COOR)

7.8 - 7.9 Doublet 2H

Aromatic (ortho to -

NH₂)
6.6 - 6.7 Doublet 2H

Amine (-NH₂) 4.0 - 4.3 Broad Singlet 2H

Ester Methylene (-

OCH₂-)
4.1 - 4.2 Doublet 2H

Ethylhexyl Chain 0.8 - 1.6 Multiplets 15H

Table based on predicted values.[1]

Table 3: Key Spectroscopic and Ecotoxicity Data

Data Type Value / Observation Reference

Mass Spec (GC-MS)
Expected Parent Ion (M⁺):
m/z 249

[1]

IR Spectroscopy

KBr-Pellet technique is

suitable. Expected bands for

N-H stretch (amine), C=O

stretch (ester), C-O stretch,

and aromatic C-H/C=C

vibrations.

[2]

UV Absorption
Absorbs radiation in the UVB

spectrum (280–320 nm).
[1]

Ecotoxicity (Daphnia) 48-hour EC50: 0.46 mg/L [1]

Ecotoxicity (Algae) 72-hour EC50: 0.53 mg/L [1]
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| Ecotoxicity (Fish) | 96-hour LC50: >0.17 mg/L |[1] |

Experimental Protocols
Several synthetic routes for 2-Ethylhexyl 4-aminobenzoate have been established. The most

common methods start from p-aminobenzoic acid or p-nitrobenzoic acid derivatives.

Synthesis via Reduction of 2-ethylhexyl 4-nitrobenzoate
This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol

to form the nitro-ester intermediate, which is then reduced to the primary amine.[1]

Protocol for Nitro Group Reduction:

Reaction Setup: In a three-necked flask equipped with a stirrer, combine 55.87 g (0.20 mol)

of 2-ethylhexyl 4-nitrobenzoate, 33.60 g (1.2 mol) of reduced iron powder, 48.15 g (1.8 mol)

of ammonium chloride, and 920 mL of a methanol-water solution (5:1 v/v).

Reaction Execution: Heat the mixture to reflux and maintain the reaction for 16-17 hours.

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, filter the hot reaction mixture and wash the filter cake with

methanol.

Extraction: Combine the filtrate and washings and concentrate under reduced pressure.

Dissolve the resulting crude product in 200 mL of water and adjust the pH to 7-8 with a

saturated sodium carbonate solution.

Purification: Extract the aqueous solution twice with 200 mL of dichloromethane. Combine

the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 2-ethylhexyl 4-aminobenzoate as a light-yellow solid.

An alternative, high-yield reduction can be achieved via catalytic hydrogenation using a

Palladium on activated charcoal (Pd/C) catalyst with hydrogen gas at 50-60°C.[1]

Synthesis via Fischer Esterification
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This is a direct, acid-catalyzed reaction between p-aminobenzoic acid (PABA) and 2-

ethylhexanol.[1]

Protocol for Fischer Esterification:

Reactants: Charge a reaction vessel with p-aminobenzoic acid and 2-ethylhexanol.

Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-

toluenesulfonic acid (p-TSA).

Reaction Conditions: Heat the mixture, typically under reflux at 110-120°C, to drive the

formation of the ester and water. Water is removed as it is formed to shift the equilibrium

towards the product.

Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product

is purified, typically through extraction and distillation or crystallization.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis and quantification of 2-Ethylhexyl 4-
aminobenzoate.[1]

Principle: The compound is volatilized and separated from other components in a gas

chromatograph before being detected and identified by a mass spectrometer.

Sample Preparation: For complex matrices, a sample clean-up and extraction step may be

required. To enhance volatility and thermal stability, derivatization techniques like

trimethylsilylation can be employed.[1]

Detection: The mass spectrometer can be operated in full-scan mode to identify unknown

compounds or in selective ion monitoring (SIM) mode to specifically target the parent ion

(m/z 249) for accurate quantification, even in the presence of interfering substances.[1]

Visualized Workflows and Relationships
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The following diagrams illustrate a key synthesis workflow and the compound's relationship to

other commercial products.

Workflow: Synthesis via Nitro-Intermediate Reduction

Start Materials:
- 2-ethylhexyl 4-nitrobenzoate

- Iron Powder
- NH4Cl

- Methanol/Water

Heat to Reflux
(16-17 hours)

Hot Filtration

Concentrate Filtrate
(Reduced Pressure)

Dissolve in Water
Adjust pH to 7-8
(Na2CO3 soln)

Extract with
Dichloromethane (x2)

Dry Organic Phase
(Anhydrous MgSO4)

Concentrate Organic Phase
(Reduced Pressure)

Final Product:
2-Ethylhexyl 4-aminobenzoate
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Ethylhexyl 4-aminobenzoate.

Relationship to Commercial UV Filters

2-Ethylhexyl
4-aminobenzoate

Ethylhexyl Triazone
(Commercial UV Filter)

impurity / precursor in synthesis

Padimate O (ODPABA)
(Commercial UV Filter)

phototransformation product

Click to download full resolution via product page

Caption: Role as an impurity, precursor, or degradation product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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